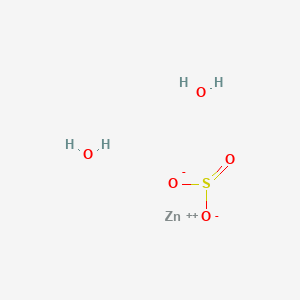

Zinc sulfite dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;sulfite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.2H2O.Zn/c1-4(2)3;;;/h(H2,1,2,3);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDPMXNPJYOTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584074 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7488-52-0 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of zinc sulfite dihydrate in water and organic solvents

Technical Guide: Solubility and Stability Profile of Zinc Sulfite Dihydrate ( )[1]

Executive Summary

This compound (CAS: 7488-52-0) represents a distinct physicochemical challenge in pharmaceutical pre-formulation and inorganic synthesis.[1] Unlike its highly soluble analog Zinc Sulfate (

This guide addresses the critical data gap regarding its solubility behavior. For researchers, the primary variable is not merely temperature, but oxidation state stability .

Part 1: Physicochemical Characterization[2]

Before addressing solubility, the solid-state properties must be established to ensure material identity.

| Property | Value / Description | Critical Note |

| Formula | Often exists as a mixture of hydrates ( | |

| Molecular Weight | 181.48 g/mol | Dihydrate basis.[1][3] |

| Appearance | White crystalline powder | Yellowing indicates oxidation to sulfate or decomposition.[1] |

| Density | ~3.3 g/cm³ | Varies slightly by hydrate polymorph.[1] |

| Decomposition | Releases | |

| Oxidation Potential | High | Readily converts to |

Hydration State Complexity

Zinc sulfite crystallizes from aqueous solutions in various hydrate forms (

Part 2: Aqueous Solubility & Thermodynamics[1]

Baseline Solubility Data

This compound is classified as sparingly soluble .[1] The solubility does not follow the linear increase typical of zinc halides or sulfates.

-

Solubility at 20°C: Approximately 0.16 g / 100 g water (0.16 wt%) [2].[1]

-

Molar Solubility: ~1.1 ×

mol/kg.[1][2]

The pH-Dependent Equilibrium (The "Bisulfite Shift")

The solubility of zinc sulfite is heavily dependent on pH.[1] In acidic conditions, the sulfite ion (

-

pH < 4.5: Solubility increases drastically as

.[1] -

pH > 7.0: Solubility remains low; risk of

precipitation.[1]

Thermal Instability (Pseudo-Retrograde Behavior)

While many salts show increased solubility with heat,

-

Operational Insight: Do not attempt to increase solubility by heating above 60°C without a pressurized,

-saturated system.

Visualization: Solubility Equilibrium Landscape

The following diagram illustrates the competing forces defining

Figure 1: The solubility equilibrium of Zinc Sulfite is chemically active.[1] Acidic pH enhances solubility (green), while oxidation (yellow) and heat (grey) lead to irreversible chemical changes.[1]

Part 3: Solubility in Organic Solvents

This compound follows the general rule of inorganic salts regarding organic solvents: it is practically insoluble in non-polar and polar protic organic solvents.

| Solvent | Solubility Rating | Application Relevance |

| Ethanol | Insoluble | Ideal antisolvent for crystallization.[1] |

| Methanol | Insoluble | Used to wash crystals to remove surface water.[1] |

| Acetone | Insoluble | - |

| Glycerol | Slightly Soluble | Can act as a stabilizer in suspension formulations.[1] |

Antisolvent Crystallization Strategy

Because

Part 4: Validated Experimental Protocol

Objective: Accurately measure the solubility of

Method: Isothermal Saturation with Iodometric Back-Titration

This protocol isolates the sulfite species, ensuring you measure only

Reagents

-

Deionized water (degassed with

for 30 mins). -

Excess

solid.[1][5] -

Standardized Iodine solution (

).[1] -

Standardized Sodium Thiosulfate (

).[1]

Workflow Diagram

Figure 2: Anaerobic workflow for solubility determination. Step 4 is critical: adding the sample to Iodine immediately "locks" the sulfite, preventing air oxidation.

Calculation

Part 5: Stability & Degradation Mechanisms

For drug development professionals, the instability of

Oxidation (The Primary Risk)

1-

Impact: Solubility changes from 0.16 g/100mL to >50 g/100mL.[1] This can cause dose dumping or massive pH shifts in formulation.[1]

-

Mitigation: Store under Argon/Nitrogen; use oxygen scavengers in packaging.[1]

Thermal Decomposition

139-

Impact: Loss of active ingredient; generation of toxic gas.[1]

References

-

Lutz, H. D., Eckers, W., & Engelen, B. (1980).[1] Phase relationships in the system

. Zeitschrift für anorganische und allgemeine Chemie, 475(1), 165-174.[1] Link[1] -

NIST (National Institute of Standards and Technology).[1] (2023).[1] Zinc Sulfite Solubility Data. NIST Chemistry WebBook, SRD 69.[1] Link

-

GuideChem. (2024).[1] this compound Properties and Safety Profile. Link

-

AOAC International.[1] (2000).[1][10] Official Methods of Analysis: Sulfites in Foods (Monier-Williams Method).[1] Link

-

ChemicalBook. (2024).[1] Zinc Sulfite CAS 13597-44-9 Technical Data. Link

Sources

- 1. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. chembk.com [chembk.com]

- 4. ZINC SULFITE CAS#: 13597-44-9 [m.chemicalbook.com]

- 5. ZINC SULFITE | 13597-44-9 [chemicalbook.com]

- 6. The Solubility of Zinc Sulfate: A Deep Dive Into Its Water Interaction - Oreate AI Blog [oreateai.com]

- 7. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 8. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Polymorphism and Hydration Kinetics of Zinc Sulfite: A Technical Guide

The following technical guide details the hydrated forms of zinc sulfite (

Executive Summary

Zinc sulfite (

For drug development professionals, distinguishing these forms is critical for two reasons:

-

Impurity Profiling: Zinc sulfite is a common reduction byproduct in the synthesis of zinc-based APIs.

-

Sulfite Sensitivity: Unlike the sulfate counterion, the sulfite moiety poses a significant allergen risk (Sulfite Hypersensitivity), necessitating rigorous exclusion or quantification in final drug products.

This guide delineates the structural hierarchy of zinc sulfite hydrates, their synthesis via thermodynamic control, and their thermal stability profiles.

The Hydrate Spectrum: Structural Hierarchy

Zinc sulfite crystallizes in three primary hydrated forms depending on the crystallization temperature (

| Hydrate Form | Formula | Stability | Crystal System | |

| Trihydrate | Low (Efflorescent) | Triclinic (Predicted) | ||

| Sesqui-hydrate | Metastable (Standard Precipitate) | Monoclinic / Amorphous Shell | ||

| Dihydrate | Stable (Commercial Form) | Monoclinic ( | ||

| Anhydrous | Unstable (Oxidation prone) | Orthorhombic |

The "2.5-Hydrate" Anomaly

The form often cited as

Coordination Geometry

In the stable Dihydrate (

-

Zinc Center: Octahedral coordination (

). The Zn atom is coordinated by oxygen atoms from sulfite groups and water molecules. -

Sulfite Group: Pyramidal

geometry, acting as a bridging ligand between Zn centers, creating a polymeric layered structure. -

Water: Occupies interlayer spaces, stabilized by hydrogen bonding. This explains the relatively low dehydration temperature (

).

Phase Transformation & Thermal Decomposition

The thermal evolution of zinc sulfite is distinct from zinc sulfate. While sulfates dehydrate in discrete steps up to

Dehydration Pathway

-

Step 1 (

): Loss of interstitial water. -

Step 2 (

): Decomposition to oxide.

Visualization: Phase Transformation Logic

The following diagram illustrates the critical temperature thresholds for phase changes.

Figure 1: Thermal and crystallization pathways of Zinc Sulfite hydrates. Blue nodes indicate hydrated forms; Red indicates decomposition products.

Experimental Protocol: Controlled Synthesis

To obtain phase-pure hydrates for characterization, strict temperature control is required. The following protocol utilizes the reaction between Zinc Sulfate and Sodium Sulfite.

Safety: Perform all steps in a fume hood.

Materials

-

Zinc Sulfate Heptahydrate (

), ACS Grade. -

Sodium Sulfite (

), Anhydrous, ACS Grade. -

Deionized Water (degassed to prevent oxidation).

Protocol A: Synthesis of Metastable ZnSO3 · 2.5H2O (Ambient)

-

Preparation: Dissolve

-

Mixing: Slowly add the sulfite solution to the zinc solution under vigorous stirring at

. -

Precipitation: A white precipitate forms immediately.

-

Aging: Stir for 30 minutes. Do not heat.

-

Filtration: Filter under vacuum. Wash with ethanol (to remove excess water without dissolving the sulfite).

-

Drying: Dry in a desiccator at room temperature. Do not oven dry.

Protocol B: Synthesis of Crystalline ZnSO3 · 2H2O (Dihydrate)

-

Preparation: Prepare identical solutions as above.

-

Heating: Heat both solutions to

separately. -

Mixing: Mix solutions while maintaining temperature at

. -

Digestion: Allow the precipitate to digest in the mother liquor at

for 2 hours. This promotes the transformation from the kinetic 2.5-hydrate to the thermodynamic 2-hydrate. -

Isolation: Filter hot. Wash with hot ethanol. Dry at

.

Characterization & Data Summary

The following table summarizes the physicochemical properties used to distinguish the forms.

| Property | ZnSO3 · 2.5H2O | ZnSO3[1][2][3][4] · 2H2O | Method of Verification |

| Appearance | White amorphous/microcrystalline powder | White lustrous monoclinic crystals | Visual / Microscopy |

| Water Content (TGA) | ~23-25% wt loss at | ~16.5% wt loss at | Thermogravimetric Analysis |

| Solubility ( | Higher (due to lower crystallinity) | ICP-OES of supernatant | |

| IR Spectrum | Broad OH stretch ( | Sharp OH doublets (distinct lattice water) | FTIR |

Experimental Workflow Diagram

Figure 2: Decision tree for the synthesis of specific zinc sulfite hydrates.

Implications for Drug Development[5]

Bioavailability & Toxicity

While Zinc Sulfate is a standard supplement (GRAS), Zinc Sulfite is not .

-

Bioavailability: The solubility of zinc sulfite (

) is significantly lower than zinc sulfate ( -

Toxicity: The sulfite anion (

) is a known allergen. In acidic gastric environments, zinc sulfite releases

Formulation Stability

In liquid formulations containing Zinc Sulfate, the presence of reducing sugars or antioxidants can inadvertently reduce sulfate to sulfite, leading to:

-

Precipitation: Formation of insoluble

haze. -

Potency Loss: Reduction of soluble zinc concentration.

Recommendation: Always perform a "Sulfite Limit Test" (USP <221>) on Zinc Sulfate raw materials to ensure no sulfite hydrate impurities are present.

References

-

NIST Standard Reference Data. Zinc Sulfite Solubility and Stability Data. NIST Chemistry WebBook. Link

-

Lutz, H.D., et al. (1977). Zur Kenntnis der Sulfite und Sulfithydrate des Zinks, Mangans, Magnesiums und Calciums. Zeitschrift für Naturforschung B. Link

-

Smolecule. Zinc Sulfite Dihydrate: Properties and Applications.Link

-

American Elements. Zinc Sulfite Technical Data.Link

-

Materials Project. Crystallographic Data for Zinc Sulfate/Sulfite Systems.Link

Sources

Molecular weight of zinc sulfite dihydrate

An In-Depth Technical Guide to the Molecular Weight of Zinc Sulfite Dihydrate

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, underpinning the accuracy of stoichiometric calculations, the formulation of solutions, and the characterization of novel materials. This technical guide provides a comprehensive analysis of the molecular weight of this compound (ZnSO₃·2H₂O). We present a detailed theoretical calculation based on the standard atomic weights of its constituent elements. Furthermore, this guide elucidates the causality and methodology behind key experimental techniques—Thermogravimetric Analysis (TGA) and Mass Spectrometry (MS)—used to empirically validate the compound's composition and hydration state. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the computational and experimental validation of a hydrated inorganic compound's fundamental properties.

Introduction: The Foundational Importance of Molecular Weight

This compound (ZnSO₃·2H₂O) is a white crystalline solid with practical applications in various fields, including its use as a precursor for the synthesis of zinc sulfide (ZnS) nanomaterials for electronics and catalysis.[1] In any research or development context, particularly in drug development where precision is paramount, the molecular weight of a compound is a critical, non-negotiable parameter. It governs the quantitative relationships in chemical reactions, dictates the concentration of prepared solutions, and serves as a primary identifier in material characterization.

An inaccurate molecular weight can lead to significant errors in experimental reproducibility, yield calculations, and dosage formulations. For hydrated compounds like this compound, it is not only the anhydrous formula unit that must be considered but also the integer number of water molecules integrated into the crystal lattice—the water of hydration. This guide, therefore, addresses the molecular weight of ZnSO₃·2H₂O from both a theoretical and an experimental validation perspective, providing the necessary framework for its accurate application in a scientific setting.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound, ZnSO₃·2H₂O, indicates that each formula unit contains one zinc atom, one sulfur atom, five oxygen atoms (three from the sulfite ion and two from the water molecules), and four hydrogen atoms (from the two water molecules).[1][2]

The calculation relies on the standard atomic weights of these elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Constituent Elemental Data

The standard atomic weights for the elements comprising this compound are summarized below.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Source |

| Zinc | Zn | 1 | 65.38 | [3][4] |

| Sulfur | S | 1 | 32.06 | [5][6] |

| Oxygen | O | 5 | 15.999 | [7][8] |

| Hydrogen | H | 4 | 1.008 | [9][10] |

Step-by-Step Calculation

The total molecular weight is the sum of the mass contributions from the anhydrous ZnSO₃ portion and the two water molecules of hydration.[11]

| Component | Calculation | Subtotal ( g/mol ) |

| Anhydrous Zinc Sulfite (ZnSO₃) | ||

| Zinc (Zn) | 1 × 65.38 | 65.38 |

| Sulfur (S) | 1 × 32.06 | 32.06 |

| Oxygen (O) | 3 × 15.999 | 47.997 |

| Subtotal (ZnSO₃) | 145.437 | |

| Water of Hydration (2H₂O) | ||

| Hydrogen (H) | 4 × 1.008 | 4.032 |

| Oxygen (O) | 2 × 15.999 | 31.998 |

| Subtotal (2H₂O) | 36.030 | |

| Total Molecular Weight | 145.437 + 36.030 | 181.467 |

Based on this calculation, the theoretical molecular weight of this compound (ZnSO₃·2H₂O) is 181.47 g/mol . This value aligns with empirically cited values of 181.46 to 181.50 g/mol .[2][12][13]

Experimental Verification and Self-Validating Systems

While theoretical calculation provides a precise value, experimental verification is a critical component of scientific integrity. It confirms the sample's purity, verifies the correct hydration state, and ensures the material has not decomposed. The protocols described below are designed as self-validating systems, where the experimental outcome directly confirms or refutes the theoretical composition.

Thermogravimetric Analysis (TGA) for Determining Water of Hydration

Causality of Experimental Choice: Thermogravimetric Analysis (TGA) is the premier technique for quantifying the water of hydration in a compound. The method measures changes in a sample's mass as it is heated in a controlled atmosphere.[14] The water of hydration is bound less tightly than the atoms of the anhydrous salt and will be driven off at a lower temperature than the decomposition temperature of the salt itself.[12] This allows for a clear, quantitative distinction between the mass of the water and the mass of the anhydrous compound.[15]

-

Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a TGA crucible (typically ceramic or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C at a controlled rate of 10 °C/min. When heating a hydrate, a controlled rate is crucial to ensure complete removal of water without causing explosive decrepitation of the crystals.[16]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

The resulting TGA curve will show a distinct mass loss step. For ZnSO₃·2H₂O, this step is expected to begin around 100 °C, corresponding to the loss of the two water molecules.[12]

-

Calculate the percentage mass loss from the step.

-

Compare the experimental mass loss percentage to the theoretical percentage calculated as:

-

Theoretical % H₂O = (Molecular Weight of 2H₂O / Total Molecular Weight of ZnSO₃·2H₂O) × 100

-

Theoretical % H₂O = (36.030 / 181.467) × 100 = 19.86%

-

-

A successful experiment will yield a mass loss very close to this theoretical value, thus validating the "dihydrate" formula.

-

Caption: Workflow for the experimental validation of water of hydration in this compound using TGA.

Mass Spectrometry (MS) for Elemental Confirmation

Causality of Experimental Choice: Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] For inorganic compounds, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used to confirm the elemental and isotopic composition of a sample.[18] While TGA confirms the water content, ICP-MS can be used on the anhydrous residue to provide orthogonal validation of the elemental composition (i.e., the presence and ratio of Zinc and Sulfur). This provides a comprehensive, self-validating picture of the compound's identity.

-

Sample Preparation: The anhydrous residue from the TGA experiment (or a separately dehydrated sample) is digested in high-purity acid (e.g., nitric acid) to create an aqueous solution.

-

Ionization: The aqueous sample is nebulized and introduced into a high-temperature (6000–10,000 K) argon plasma. The extreme temperature atomizes and ionizes the elements in the sample.

-

Mass Analysis: The resulting ions are extracted from the plasma and guided into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: An ion detector counts the ions at each m/z value, generating a mass spectrum that shows the relative abundance of each isotope of the elements present (e.g., isotopes of Zn and S).

-

Data Analysis: The presence of signals corresponding to the known isotopes of zinc and sulfur confirms the elemental composition of the anhydrous salt. Quantitative analysis can further determine the elemental ratios.

Caption: The fundamental three-stage principle of a mass spectrometer for elemental or molecular analysis.

Conclusion

The molecular weight of this compound (ZnSO₃·2H₂O) has been theoretically calculated to be 181.47 g/mol . This value is derived from the sum of the standard atomic weights of its constituent elements. For rigorous scientific application, this theoretical value must be supported by empirical evidence. This guide details the use of Thermogravimetric Analysis as a primary method to validate the compound's hydration state, confirming the presence of two water molecules through a quantifiable mass loss of approximately 19.86%. Further characterization of the anhydrous component using Mass Spectrometry provides an orthogonal layer of validation for the elemental composition. The synthesis of theoretical calculation with robust, self-validating experimental protocols ensures the highest degree of accuracy and trustworthiness for researchers, scientists, and drug development professionals.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Wikipedia. (2024). Zinc sulfate. Retrieved from [Link]

-

Wikipedia. (2024). Hydrogen. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 31.1: Thermogravimetry. Retrieved from [Link]

-

Wikipedia. (2024). Oxygen. Retrieved from [Link]

-

Wikipedia. (2024). Sulfur. Retrieved from [Link]

-

Wikipedia. (2024). Zinc. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 5: Properties of Hydrates (Experiment). Retrieved from [Link]

-

Hart, D. (n.d.). Determining the Formula of a Hydrate. Retrieved from [Link]

-

Angelo State University. (n.d.). oxygen. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Zinc. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Do You Calculate Molar Mass Of A Hydrate?. YouTube. Retrieved from [Link]

-

Vertes, A. (n.d.). Inorganic mass spectrometry of solid samples. Vertes Research Group. Retrieved from [Link]

-

METTLER TOLEDO. (2015). Thermogravimetry Analysis (TGA) – Online Training Course. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is The Atomic Weight Of Oxygen?. YouTube. Retrieved from [Link]

-

USGS Publications Warehouse. (2006). Mass spectrometric in the analysis of inorganic substances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen. Periodic Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the H+ form of hydrated bentonite. Retrieved from [Link]

-

Fleming, P. E. (2018). Experiment 2 – Formula of a Hydrate. Retrieved from [Link]

-

Quora. (2016). What is the atomic mass of hydrogen?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Oxygen. Periodic Table. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

askIITians. (2025). How many grams does an atom of hydrogen weigh?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sulfur. Periodic Table. Retrieved from [Link]

Sources

- 1. Buy this compound | 7488-52-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Zinc - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Zinc | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Sulfur - Wikipedia [en.wikipedia.org]

- 6. Sulfur - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chembk.com [chembk.com]

- 13. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. tsc.fl.edu [tsc.fl.edu]

- 16. skb.skku.edu [skb.skku.edu]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. Mass spectrometric in the analysis of inorganic substances [pubs.usgs.gov]

Introduction to Thermogravimetric Analysis in Hydrate Characterization

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Zinc Sulfite Dihydrate

A Note to the Researcher: Detailed experimental thermogravimetric analysis (TGA) data for this compound (ZnSO₃·2H₂O) is not extensively available in the public scientific literature. This guide, therefore, provides a comprehensive theoretical framework for its thermal decomposition based on fundamental chemical principles and analysis of related compounds. It further presents a robust experimental protocol to empower researchers in generating this valuable data, ensuring scientific integrity and reproducibility.

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and composition of materials.[1] By precisely measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA can elucidate processes such as dehydration, decomposition, and oxidation. For hydrated inorganic salts like this compound, TGA is an invaluable tool for quantifying the water of crystallization and determining the decomposition pathway and final residual product. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing both a theoretical understanding and a practical approach to the TGA of ZnSO₃·2H₂O.

The Theoretical Decomposition Pathway of this compound

The thermal decomposition of this compound is anticipated to be a two-stage process. Understanding these stages is fundamental to interpreting the resulting TGA curve.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of the two molecules of water of crystallization. This endothermic process results in the formation of anhydrous zinc sulfite.

Chemical Equation: ZnSO₃·2H₂O(s) → ZnSO₃(s) + 2H₂O(g)

Theoretical Weight Loss Calculation:

-

Molar Mass of ZnSO₃·2H₂O: 181.51 g/mol

-

Molar Mass of 2H₂O: 36.04 g/mol

-

Theoretical Weight Loss (%) = (Molar Mass of 2H₂O / Molar Mass of ZnSO₃·2H₂O) x 100

-

(36.04 / 181.51) x 100 ≈ 19.86%

-

Stage 2: Decomposition of Anhydrous Zinc Sulfite

Following dehydration, the anhydrous zinc sulfite is expected to decompose into solid zinc oxide and gaseous sulfur dioxide. This decomposition is also an endothermic process.

Chemical Equation: ZnSO₃(s) → ZnO(s) + SO₂(g)

Theoretical Weight Loss Calculation:

-

Molar Mass of ZnSO₃: 145.47 g/mol

-

Molar Mass of SO₂: 64.07 g/mol

-

Theoretical Weight Loss (%) = (Molar Mass of SO₂ / Molar Mass of ZnSO₃·2H₂O) x 100

-

(64.07 / 181.51) x 100 ≈ 35.30%

-

Overall Reaction and Expected TGA Profile

The complete thermal decomposition can be represented by the following overall reaction:

ZnSO₃·2H₂O(s) → ZnO(s) + SO₂(g) + 2H₂O(g)

The resulting TGA curve is expected to show two distinct weight loss steps, corresponding to the dehydration and decomposition stages. The final residual mass should correspond to the molar mass of zinc oxide.

Theoretical Residual Mass Calculation:

-

Molar Mass of ZnO: 81.41 g/mol

-

Theoretical Residual Mass (%) = (Molar Mass of ZnO / Molar Mass of ZnSO₃·2H₂O) x 100

-

(81.41 / 181.51) x 100 ≈ 44.85%

-

The following table summarizes the theoretical weight loss and residual mass for the thermal decomposition of this compound.

| Decomposition Stage | Reaction | Theoretical Weight Loss (%) | Cumulative Weight Loss (%) |

| Dehydration | ZnSO₃·2H₂O → ZnSO₃ + 2H₂O | 19.86 | 19.86 |

| Decomposition | ZnSO₃ → ZnO + SO₂ | 35.30 | 55.16 |

| Final Residue | ZnO | - | Residual Mass: 44.84% |

Recommended Experimental Protocol for TGA of this compound

To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended.

3.1 Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC, TA Instruments Q50) capable of precise temperature and mass control.[2]

-

Crucibles: Alumina or platinum crucibles are recommended. Ensure crucibles are clean and pre-conditioned by heating to a temperature higher than the planned experiment's maximum temperature.

-

Purge Gas: High-purity nitrogen or argon (for inert atmosphere) and dry air or oxygen (for oxidative atmosphere).

-

Sample: High-purity this compound. The sample should be a fine, uniform powder to ensure consistent heat and mass transfer.

3.2 Experimental Procedure

-

Instrument Preparation:

-

Turn on the TGA instrument and allow it to stabilize.

-

Start the purge gas flow at the desired rate (typically 20-50 mL/min).

-

Perform a baseline (blank) run with an empty crucible to subtract any instrumental drift.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into the TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Record the initial sample mass precisely.

-

-

TGA Measurement:

-

Place the crucible in the TGA furnace.

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of approximately 600°C at a constant heating rate (a rate of 10°C/min is a good starting point).

-

Continuously record the sample mass and temperature.

-

-

Post-Analysis:

-

Cool the furnace to room temperature.

-

Carefully remove the crucible and weigh the final residue.

-

Analyze the TGA data to determine the onset temperatures of decomposition and the percentage weight loss for each step.

-

Visualization of Decomposition and Experimental Workflow

The following diagrams illustrate the theoretical decomposition pathway and the recommended experimental workflow.

Caption: Theoretical two-stage thermal decomposition pathway of this compound.

Caption: Recommended experimental workflow for the TGA of this compound.

Interpretation of TGA and DTG Curves

The primary output of a TGA experiment is a thermogram, which plots mass loss versus temperature. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature and is invaluable for identifying the precise temperatures of maximum decomposition rates.[3]

For this compound, the TGA curve would be expected to show a first plateau representing the stable dihydrate, followed by a sharp drop corresponding to the loss of water. A second plateau would indicate the stable anhydrous zinc sulfite, followed by a second sharp drop as it decomposes to zinc oxide. The final plateau would represent the mass of the zinc oxide residue.

The DTG curve would exhibit two distinct peaks, with the peak maxima corresponding to the temperatures at which the rates of dehydration and decomposition are highest.

Critical Factors Influencing TGA Results

Several experimental parameters can significantly influence the TGA curve and its interpretation.

-

Heating Rate: A slower heating rate (e.g., 5°C/min) can provide better resolution of overlapping decomposition steps, while a faster rate (e.g., 20°C/min) will shift the decomposition temperatures to higher values.[4]

-

Atmosphere: The choice of purge gas is critical.

-

Inert Atmosphere (N₂, Ar): This is essential for studying the direct thermal decomposition of zinc sulfite.

-

Oxidizing Atmosphere (Air, O₂): In the presence of oxygen, zinc sulfite may oxidize to zinc sulfate (ZnSO₄). This would introduce an additional decomposition step at a much higher temperature, as zinc sulfate is more thermally stable and decomposes at temperatures above 600°C.[5]

-

-

Sample Mass and Particle Size: A larger sample mass can lead to thermal gradients and impede the diffusion of gaseous products, potentially broadening the decomposition steps. Similarly, larger particle sizes can have a similar effect.

Conclusion

While direct experimental TGA data for this compound is sparse, a theoretical understanding of its thermal behavior can be established based on chemical principles. The decomposition is expected to proceed in two well-defined stages: dehydration followed by the decomposition of the anhydrous salt to zinc oxide and sulfur dioxide. The provided experimental protocol offers a robust methodology for researchers to generate reliable TGA data for this compound. Careful control of experimental parameters, particularly the heating rate and atmosphere, is crucial for accurate and meaningful results. Further experimental investigation is necessary to validate the theoretical framework presented in this guide and to contribute valuable data to the scientific literature.

References

-

Mettler-Toledo. (n.d.). TGA Evaluation. Retrieved from [Link]

- Sivasankari, C., & Purnima, A. (2016). Crystallization Of Zinc Sulphate Single Crystals And Its Structural, Thermal And Optical Characterization. Journal of Bangladesh Academy of Sciences, 40(1), 89-95.

- de Souza, R. F. M., Navarro, R. C. S., de Carvalho, J. A., & Brocchi, E. A. (2022).

- Petrova, N., & Kirov, G. (2016). Thermal decomposition of zinc hydroxy-sulfate-hydrate minerals. Journal of Thermal Analysis and Calorimetry, 124(1), 253-261.

- Alam, M. I., & Siddiqui, M. R. (2017). A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction.

- Peurla, M., Valkonen, J., & Laitinen, R. (2006). Thermal decomposition of a hexameric tert-butylzinc hydroxide cluster into zinc oxide nanoparticles. Dalton Transactions, (1), 269-272.

- Mihaiu, S., Mocioiu, O. C., Toader, A., Atkinson, I., Voicescu, M., & Zaharescu, M. (2015). Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. Journal of Thermal Analysis and Calorimetry, 121(1), 259-272.

- Akhtar, M. J. (2022). 2: Thermogravimetry. In Thermal Analysis. Chemistry LibreTexts.

-

Torontech. (2023, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

- Ramirez-Garcia, A., Martinez-Alvarez, O., & de la Luz Olvera, M. (2017). Green synthesis of ZnS thin films by chemical bath deposition.

- The Analyst. (2022, February 5). 14 How to Calculate Weight Loss in Thermogravimetric (TGA)

- Narayan, R., & Antal, M. J. (1989). Solar thermal, decomposition kinetics of zinc sulfate at high heating rates. Industrial & Engineering Chemistry Research, 28(3), 355-362.

- Mu, J., & Perlmutter, D. D. (1981). Thermal decomposition of zinc sulfate. Industrial & Engineering Chemistry Process Design and Development, 20(4), 640-646.

- Gázquez, M. J., Bolívar, J. P., & García-Tenorio, R. (2014). The thermal decomposition of ZnSO4·7H2O and FeSO4·7H2O. Journal of Thermal Analysis and Calorimetry, 116(3), 1275-1285.

- Hussam Musleh. (2015, December 18). How can I Synthesize ZnO Nps by Thermal Decomposition?.

- Guesdon, A., & Ravaux, J. (2024). Microwave approach and thermal decomposition. CNR-IRIS.

-

TA Instruments. (n.d.). Weight Loss Determined from Mass Spectrometry Trend Data in a Thermogravimetric/Mass Spectrometer System. Retrieved from [Link]

- Li, Y., Wang, Y., Zhang, X., Li, S., & Wang, Y. (2025).

- Ondrušová, D., Gyepes, R., & Jorík, V. (2016). Study of thermal decomposition of a zinc(II) monomethyl terephthalate complex, [Zn(CH3O–CO–C6H4COO)2(OH2)3]·2H2O. Journal of Thermal Analysis and Calorimetry, 125(3), 1069-1078.

Sources

- 1. mt.com [mt.com]

- 2. jpionline.org [jpionline.org]

- 3. Crystallization Of Zinc Sulphate Single Crystals And Its Structural, Thermal And Optical Characterization | Journal of Bangladesh Academy of Sciences [banglajol.info]

- 4. skb.skku.edu [skb.skku.edu]

- 5. Thermodynamics and Kinetic Modeling of the ZnSO4·H2O Thermal Decomposition in the Presence of a Pd/Al2O3 Catalyst [mdpi.com]

An In-Depth Technical Guide to the Health and Safety of Zinc Sulfite Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for zinc sulfite dihydrate (ZnSO₃·2H₂O). As a compound utilized in specialized research and development applications, a thorough understanding of its properties and potential hazards is paramount for ensuring a safe laboratory environment. This document synthesizes available data to offer field-proven insights into its handling, storage, and emergency procedures.

Chemical and Physical Properties of this compound

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This compound is a white crystalline powder. Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7488-52-0 | [1] |

| Molecular Formula | H₄O₅SZn | [1] |

| Molecular Weight | 181.48 g/mol | [1] |

| Melting Point | 200 °C (decomposes) | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Solubility in Ethanol | Insoluble | [2] |

Toxicological Profile and Hazard Identification

While specific toxicological data for this compound is limited, the known hazards of its constituent parts—zinc and sulfite ions—and related compounds like zinc sulfate provide a strong basis for risk assessment. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Globally Harmonized System (GHS) Classification

Based on available safety data sheets for zinc sulfite, the compound is classified with the following hazard statements:

It is also known to be a skin and respiratory irritant.[3]

Acute Effects

-

Inhalation: Inhalation of zinc sulfite dust can irritate the respiratory tract, leading to coughing and shortness of breath.[3] Individuals with asthma may be particularly sensitive to sulfites and could experience bronchoconstriction.[3]

-

Eye Contact: Direct contact with the eyes can cause serious damage, including redness, pain, and potential long-term harm.[1]

-

Skin Contact: May cause skin irritation upon contact.[3]

Chronic Effects

Prolonged or repeated exposure to sulfites has been associated with chronic skin conditions.[6] There is limited evidence to suggest that long-term exposure to high levels of zinc compounds may have other systemic effects.[7]

Occupational Exposure and Control Measures

Currently, there are no specific occupational exposure limits (OELs) established for this compound. In the absence of specific limits, it is prudent to adhere to the OELs for related substances, such as sulfites (measured as sulfur dioxide) and general dust. For instance, the permissible exposure limit for sulfur dioxide is 2 ppm.[8]

Engineering Controls

The primary method for controlling exposure is through effective engineering controls.

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. Local exhaust ventilation, such as a fume hood, is highly recommended, especially when handling the powder or creating solutions, to minimize the dispersion of dust and aerosols.[3][9]

-

Containment: For procedures with a higher risk of dust generation, consider using a glove box or other containment systems.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with this compound.

-

Eye Protection: Chemical safety goggles are mandatory.[3][9]

-

Skin Protection: Wear protective gloves and a lab coat or other suitable protective clothing.[3][9]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator (such as an N95) should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid generating dust.

-

Use in a well-ventilated area.[2]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed.[3]

-

Store away from incompatible materials such as strong acids and oxidizing agents.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

Spill and Leak Procedures

-

Minor Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

-

Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal according to local regulations.[2]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste. Do not allow the material to enter drains or waterways, as zinc compounds can be toxic to aquatic life.[2][11] All disposal must be in accordance with local, state, and federal regulations.

Diagrams

Experimental Workflow: Safe Handling of this compound

Caption: A workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

Caption: A logical diagram illustrating hazard mitigation strategies.

References

-

SODIUM SULFITE. State of Michigan. [Link]

-

Zinc Sulfate Safety Data Sheet Rev-01MAY2020. American Regent. [Link]

-

UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. Regulations.gov. [Link]

-

Sulfite food and beverage additives. Wikipedia. [Link]

-

Safety Data Sheet. Chem-Supply. [Link]

-

Zinc Sulfate General Fact Sheet. National Pesticide Information Center. [Link]

-

Material Safety Data Sheet. [Link]

-

Adverse reactions to the sulphite additives. PMC - NIH. [Link]

-

Safety Data Sheet Zinc Sulphate Solution. Teck Resources. [Link]

-

Zinc and compounds. DCCEEW. [Link]

-

HEALTH EFFECTS. Toxicological Profile for Zinc - NCBI Bookshelf - NIH. [Link]

Sources

- 1. ZINC SULFITE - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. michigan.gov [michigan.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Zinc Sulfate General Fact Sheet [npic.orst.edu]

- 6. Sulfite food and beverage additives - Wikipedia [en.wikipedia.org]

- 7. Zinc and compounds - DCCEEW [dcceew.gov.au]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. americanregent.com [americanregent.com]

- 10. avient.com [avient.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

Methodological & Application

Synthesis of zinc sulfite dihydrate from zinc oxide

Application Note: High-Purity Synthesis of Zinc Sulfite Dihydrate ( ) from Zinc Oxide

Executive Summary & Scientific Rationale

This compound (

This guide details the Heterogeneous Gas-Liquid Reaction protocol for synthesizing

The Thermodynamic Challenge

The synthesis relies on a delicate equilibrium between three species:

-

Zinc Oxide (

): Practically insoluble.[1] -

Zinc Bisulfite (

): Highly soluble (forms in excess -

Zinc Sulfite (

): Sparingly soluble (precipitates at neutral/mildly acidic pH).

Core Directive: The protocol must manage the

Reaction Mechanism & Phase Logic

The formation of this compound proceeds through a dissolution-precipitation mechanism driven by the acidification of water by sulfur dioxide.

Chemical Equations

-

Acid Generation:

[2] -

ZnO Dissolution:

-

Product Precipitation:

Process Flow Diagram (DOT)

The following diagram illustrates the critical equilibrium points. If the pH drops below 4.0 (excess

Caption: Reaction pathway showing the critical solubility window. Excess acid leads to product loss via re-dissolution.

Experimental Protocol: Direct Synthesis

Materials & Equipment

-

Precursor: Zinc Oxide (

), ACS Reagent Grade, -

Reagent: Sulfur Dioxide (

) gas cylinder, anhydrous, -

Solvent: Deoxygenated Deionized Water (sparged with

for 30 mins to prevent oxidation to sulfate). -

Reactor: 3-neck round bottom flask with overhead mechanical stirrer (PTFE blade).

-

Gas Control: Mass flow controller or rotameter for

. -

Temperature Control: Oil bath with PID controller.

Step-by-Step Methodology

Phase 1: Slurry Preparation

-

Charge 10.0 g of ZnO into the reactor.

-

Add 100 mL of deoxygenated water .

-

Initiate stirring at 400 RPM . High shear is necessary to keep

suspended. -

Heat the slurry to 65–70°C .

-

Why? Literature indicates that the dihydrate (

) crystallizes preferentially above 65°C (338 K). Below this temperature, the 2.5-hydrate or trihydrate may form [1].[3]

-

Phase 2: Controlled Acidification

-

Introduce

gas via a glass frit dispersion tube submerged deep in the slurry. -

Flow rate: 50–100 mL/min .

-

Monitor pH: The pH will start near neutral (~7.0). As

dissolves, pH will drop. -

Endpoint Detection:

-

The white

slurry will initially thin as some zinc dissolves (bisulfite formation). -

Continue bubbling until the pH stabilizes between 3.5 and 4.0 .

-

Critical Stop: Do NOT allow pH to drop below 3.0. If the solution becomes completely clear, you have formed soluble zinc bisulfite. If this happens, add small amounts of fresh

until precipitation re-occurs.

-

Phase 3: Digestion & Crystallization

-

Once the pH is stable at ~3.5–4.0 and a dense white precipitate is present, stop

flow. -

Maintain stirring and temperature (65°C) for 30 minutes . This "digestion" period allows Ostwald ripening, ensuring uniform dihydrate crystal growth.

Phase 4: Isolation

-

Filter hot (using a pre-warmed Buchner funnel) to prevent precipitation of lower hydrates during cooling.

-

Wash the cake 3x with warm ethanol (40°C) .

-

Why? Ethanol removes residual water to aid drying but does not dissolve the sulfite. It also washes away trace unreacted bisulfite.

-

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Characterization & Quality Control (Self-Validation)

To ensure the protocol yielded the correct compound, perform the following validation steps.

Thermogravimetric Analysis (TGA) Profile

Run TGA from 30°C to 300°C at 10°C/min under Nitrogen.

| Temperature Range | Expected Mass Loss | Event Interpretation |

| 90°C – 110°C | ~19.8% | Loss of 2 moles of |

| 200°C – 250°C | ~35.5% (cumulative) | Decomposition of |

Iodometric Titration (Purity Assay)

Since sulfites are reducing agents, purity can be determined via redox titration.

-

Dissolve 0.2g sample in dilute HCl (releases

, so capture in iodine or titrate immediately). -

Add excess standard Iodine solution (

). -

Back-titrate unreacted Iodine with Sodium Thiosulfate (

) using starch indicator. -

Target Purity: >98%

.

Solubility Check

-

Test: Add 1g product to 100mL hot water (>80°C).

-

Result: The product should rapidly decompose/turn yellow or release

odor, distinguishing it from Zinc Sulfate (stable) or Zinc Oxide (inert) [4].

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Solution turns clear during synthesis | Excess | Add more |

| Product contains grey specks | Impure | Use ACS grade |

| Low Yield | pH too low (product dissolved) or filtration too slow (redissolved). | Stop |

| Sulfate Contamination ( | Oxidation by air during reaction. | Ensure rigorous |

References

Precision Synthesis of Zinc Sulfite Dihydrate: Kinetic and Thermodynamic Regulation via Sulfurous Acid

Application Note: AN-ZSD-2026

Abstract

Zinc Sulfite Dihydrate (

Mechanistic Principles

The Sulfurous Acid Equilibrium

The synthesis does not rely on simple metathesis; it relies on the controlled multiphase reaction between solid Zinc Oxide (

The formation of the dihydrate is governed by the dissociation constants of sulfurous acid:

To precipitate

The "Goldilocks" Zone: The synthesis requires maintaining a pH window (typically 4.0 – 5.0) where the concentration of

Reaction Pathway Diagram

The following diagram illustrates the competing equilibria and the target pathway.

Figure 1: Reaction mechanism showing the protonation states of sulfurous acid and the critical crystallization pathway vs. oxidation risks.

Experimental Protocol

Safety Warning:

Reagents & Equipment

-

Precursor: Zinc Oxide (

), ACS Reagent grade (>99.0%). -

Reagent: Sulfur Dioxide (

) gas cylinder OR Sodium Metabisulfite ( -

Solvent: Deionized Water (degassed with

for 30 mins to remove dissolved -

Apparatus: 3-neck round bottom flask, mechanical stirrer, pH probe, gas dispersion tube.

Step-by-Step Synthesis Workflow

Phase 1: Slurry Preparation

-

Degassing: Charge 500 mL of DI water into the reactor. Sparge with

for 30 minutes. -

Dispersion: Add 40.69 g (0.5 mol) of

powder. Stir at 400 RPM to create a uniform suspension.

Phase 2: Acidification & Nucleation (The Critical Step)

-

Injection: Introduce

gas through the dispersion tube at a rate of 100-200 mL/min. -

Dissolution: The white

slurry will gradually clear as -

Precipitation Onset: As the solution saturates and mixing distributes the sulfite ions, the pH will stabilize.

-

Endpoint Control: Continue bubbling until the pH drops to 4.5 .

-

Why? Stopping at pH > 5.0 risks unreacted

. Going to pH < 4.0 solubilizes the product as bisulfite.

-

Phase 3: Aging & Crystallization

-

Stop Gas Flow: Seal the reactor under

atmosphere. -

Aging: Stir gently (100 RPM) for 2 hours at 25°C. This allows Ostwald ripening, where small, unstable crystals dissolve and redeposit onto larger, purer dihydrate crystals.

Phase 4: Isolation

-

Filtration: Filter rapidly under vacuum/inert gas.

-

Washing: Wash the filter cake 3x with deoxygenated ethanol .

-

Reasoning: Water washing dissolves the product (

mol/kg solubility). Ethanol removes surface water and acidic residues without dissolving the salt.

-

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

-

Caution: Do not exceed 60°C; thermal dehydration to the anhydrous form begins >100°C, but surface dehydration can occur earlier.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Validation & Characterization

To ensure the protocol was successful, the following quality control steps are mandatory.

Quantitative Analysis (Purity)

Method: Iodometric Titration

-

Principle: Sulfite (

) is quantitatively oxidized to sulfate by iodine ( -

Protocol: Dissolve 0.2g sample in dilute HCl. Titrate immediately with standardized 0.1N Iodine solution using starch indicator.

-

Acceptance Criteria: Purity > 98.0%.

Phase Identification (XRD)

Method: Powder X-Ray Diffraction

-

Target: Compare against ICDD card for

(Monoclinic). -

Impurity Check: Look for peaks associated with

(incomplete reaction) or

Thermal Stability (TGA)

Method: Thermogravimetric Analysis

-

Profile: Ramp 10°C/min under

. -

Expected Data:

Temperature Range Mass Loss Event | 80°C - 120°C | ~16-18% | Loss of 2

molecules (Dehydration) | | > 200°C | Variable | Decomposition to

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH too low (< 4.0) | The product is dissolved as bisulfite. Add small amounts of |

| High Sulfate Content | Oxidation by air | Ensure all water is degassed. Perform filtration under inert gas blanket. |

| Amorphous Product | Rapid precipitation | Reduce |

| Basic Salt Formation | pH too high (> 5.5) | Insufficient |

References

-

Lutz, H. D., & El-Suradi, S. M. (1976). Zur Kenntnis der Sulfite und Sulfithydrate des Zinks, Mangans, Magnesiums und Calciums (On the knowledge of sulfites and sulfite hydrates of zinc, manganese, magnesium and calcium). Zeitschrift für anorganische und allgemeine Chemie, 425(2), 134-144.

- Giester, G., & Wildner, M. (1991). Hydrothermal synthesis and crystal structure of ZnSO3·2H2O.

-

Margulis, E. V., et al. (1983).[6] Solubility of zinc sulfite in water and aqueous solutions of ZnSO4. Zhurnal Neorganicheskoi Khimii, 28, 2657-2660.

-

Smolecule. (2023). This compound Properties and Solubility Data. Retrieved from

-

American Elements. (2023). This compound Safety and Specifications. Retrieved from

Sources

Application Notes and Protocols: Zinc Sulfide (ZnS) Nanomaterials from a Novel Precursor, Zinc Sulfite Dihydrate

For Researchers, Scientists, and Drug Development Professionals

A Foreword on this Exploratory Guide

The synthesis of zinc sulfide (ZnS) nanomaterials is a well-established field, with a variety of precursors such as zinc acetate, zinc chloride, and zinc sulfate being commonly employed. This guide, however, ventures into less-explored territory by proposing the use of zinc sulfite dihydrate (ZnSO₃·2H₂O) as a novel precursor. Our extensive review of the current literature indicates that this compound is not a conventional choice for ZnS nanoparticle synthesis. Thermal decomposition of zinc sulfite typically yields zinc oxide (ZnO) and sulfur dioxide (SO₂), not zinc sulfide[1].

Therefore, this document serves as a detailed, exploratory guide for the scientifically adventurous. The protocols herein are based on established principles of materials chemistry, including thermal decomposition, sulfidation, and hydrothermal/solvothermal synthesis. They are designed to be self-validating, with clear explanations of the chemical rationale behind each proposed step. By presenting these hypothetical yet scientifically sound methods, we aim to empower researchers to investigate the potential advantages of using this compound, which may include unique particle morphologies or sizes due to its distinct decomposition kinetics[2][3].

Rationale for Exploring this compound as a Precursor

The choice of precursor in nanomaterial synthesis can significantly influence the final product's properties, including crystallinity, size, and morphology[2][3]. While unconventional, this compound presents several potential, albeit theoretical, advantages:

-

Decomposition Pathway: The decomposition of zinc sulfite into zinc oxide offers a two-step route to zinc sulfide if a sulfur source is introduced. This staged reaction could provide a different kinetic and thermodynamic landscape compared to direct precipitation methods, potentially leading to novel nanostructures.

-

In-Situ Generation of Reactive Species: The release of sulfur dioxide during decomposition could, in a controlled atmosphere, participate in subsequent reactions, influencing the sulfidation process.

-

Morphology Control: The initial crystal structure and decomposition behavior of the precursor are known to affect the morphology of the resulting nanomaterials[3]. The unique properties of this compound could therefore be leveraged for morphology-controlled synthesis.

Proposed Synthetic Pathways from this compound

We propose three primary pathways for the synthesis of ZnS nanomaterials using this compound as the precursor. Each method is presented with a detailed protocol and the underlying scientific reasoning.

Pathway 1: Thermal Decomposition with Subsequent Sulfidation

This two-step method first involves the thermal decomposition of this compound to form zinc oxide nanoparticles, followed by a sulfidation step to convert the ZnO to ZnS.

Diagram of the Thermal Decomposition and Sulfidation Workflow

Caption: Workflow for ZnS synthesis via thermal decomposition and sulfidation.

Protocol 1: Thermal Decomposition and Sulfidation

Materials:

-

This compound (ZnSO₃·2H₂O)

-

Hydrogen sulfide (H₂S) gas (5% in Argon) or elemental sulfur powder

-

Argon (Ar) or Nitrogen (N₂) gas (high purity)

-

Tube furnace with gas flow control

-

Ceramic boat

Procedure:

Step 1: Thermal Decomposition to Zinc Oxide

-

Place a known quantity (e.g., 1-2 grams) of this compound powder into a ceramic boat.

-

Position the boat in the center of a tube furnace.

-

Heat the furnace to 300°C in air at a ramp rate of 5°C/min and hold for 2 hours to ensure complete decomposition to ZnO. The decomposition of this compound begins around 200°C[1][4].

-

Allow the furnace to cool to room temperature. The resulting white powder is zinc oxide.

Step 2: Sulfidation to Zinc Sulfide

-

Safety Precaution: Hydrogen sulfide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety monitoring.

-

Purge the tube furnace with an inert gas (Ar or N₂) for at least 30 minutes.

-

Heat the furnace containing the ZnO powder to 500-700°C under the inert atmosphere.

-

Once the temperature is stable, introduce a controlled flow of 5% H₂S in Ar. The reaction is: ZnO + H₂S → ZnS + H₂O[4].

-

Alternatively, place elemental sulfur upstream in the furnace in a separate boat and heat it to a temperature where it vaporizes, allowing the sulfur vapor to be carried over the ZnO by the inert gas flow.

-

Hold at the reaction temperature for 2-4 hours.

-

Switch back to the inert gas flow and cool the furnace to room temperature.

-

The resulting powder should be yellowish-white, indicative of ZnS.

Causality of Experimental Choices:

-

The initial decomposition at 300°C ensures the complete conversion of zinc sulfite to zinc oxide without excessive sintering of the ZnO nanoparticles.

-

The sulfidation temperature range (500-700°C) is chosen to be high enough for the reaction to proceed but low enough to prevent significant grain growth of the resulting ZnS.

-

The use of a dilute H₂S stream or sulfur vapor provides a controlled source of sulfur for the conversion of ZnO to ZnS[4].

Pathway 2: Hydrothermal Synthesis

This one-pot method aims to directly synthesize ZnS nanoparticles in an aqueous solution under elevated temperature and pressure. A sulfur source is required.

Diagram of the Hydrothermal Synthesis Workflow

Caption: Workflow for the hydrothermal synthesis of ZnS nanoparticles.

Protocol 2: Hydrothermal Synthesis

Materials:

-

This compound (ZnSO₃·2H₂O)

-

Thioacetamide (CH₃CSNH₂) or Sodium Sulfide (Na₂S·9H₂O)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a typical synthesis, dissolve a calculated amount of this compound in deionized water. Note that the solubility of zinc sulfite is low[4]. A suspension will likely be formed.

-

In a separate container, dissolve a stoichiometric or slight excess of the sulfur source (e.g., thioacetamide) in deionized water. Thioacetamide is a common sulfur source in hydrothermal synthesis as it slowly releases H₂S upon hydrolysis[5][6].

-

Mix the two solutions/suspensions and stir for 30 minutes.

-

Transfer the mixture to a Teflon-lined autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave and heat it in an oven at 150-200°C for 12-24 hours[7][8].

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60°C.

Causality of Experimental Choices:

-

The hydrothermal conditions (elevated temperature and pressure) facilitate the dissolution of the sparingly soluble zinc sulfite and promote the reaction with the sulfur source[7][9].

-

Thioacetamide is chosen as the sulfur source for its controlled release of sulfide ions, which can lead to more uniform nanoparticle growth compared to the rapid precipitation that occurs with highly soluble sulfide salts[5].

-

The temperature and reaction time can be varied to control the size and crystallinity of the ZnS nanoparticles[8].

Pathway 3: Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis uses a non-aqueous solvent, which can influence the morphology and surface chemistry of the resulting nanoparticles.

Diagram of the Solvothermal Synthesis Workflow

Caption: Workflow for the solvothermal synthesis of ZnS nanoparticles.

Protocol 3: Solvothermal Synthesis

Materials:

-

This compound (ZnSO₃·2H₂O)

-

Thioacetamide (CH₃CSNH₂)

-

Ethanol or Ethylene Glycol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Disperse a calculated amount of this compound in the chosen organic solvent (e.g., ethanol or ethylene glycol).

-

In a separate container, dissolve a stoichiometric amount of thioacetamide in the same solvent.

-

Mix the two solutions/dispersions and stir for 30 minutes.

-

Transfer the mixture to a Teflon-lined autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave and heat it in an oven at 150-200°C for 12-24 hours[10][11].

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation, wash it several times with ethanol, and dry it in a vacuum oven at 60°C.

Causality of Experimental Choices:

-

The use of an organic solvent can influence the solubility of the reactants and the surface chemistry of the resulting nanoparticles. For example, ethylene glycol can also act as a capping agent, preventing agglomeration[11].

-

The reaction parameters (temperature, time, solvent) can be tuned to control the phase and morphology of the ZnS nanocrystals[10].

Characterization of the Synthesized ZnS Nanomaterials

To confirm the successful synthesis of ZnS nanoparticles and to determine their properties, a suite of characterization techniques should be employed:

| Technique | Purpose | Expected Results for ZnS Nanoparticles |

| X-ray Diffraction (XRD) | To determine the crystal structure and average crystallite size. | Peaks corresponding to the cubic (zinc blende) or hexagonal (wurtzite) phase of ZnS. Broadened peaks indicate small crystallite size[1][9][12]. |

| Scanning Electron Microscopy (SEM) | To observe the morphology and size distribution of the nanoparticles. | Images revealing the shape (e.g., spherical, rod-like) and agglomeration state of the particles[1]. |

| Transmission Electron Microscopy (TEM) | To obtain high-resolution images of individual nanoparticles, including their size, shape, and lattice structure. | Detailed morphology of the nanoparticles and lattice fringes confirming their crystalline nature[13]. |

| UV-Vis Spectroscopy | To determine the optical band gap of the nanoparticles. | An absorption edge in the UV region, which will be blue-shifted from the bulk ZnS band gap (3.6-3.8 eV) due to quantum confinement effects[12][13]. |

| Photoluminescence (PL) Spectroscopy | To study the emission properties, which are related to defects and surface states. | Emission peaks that can provide information about the quality of the synthesized nanocrystals[7]. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups on the surface of the nanoparticles. | Can be used to confirm the removal of organic residues from the synthesis process and to study surface functionalization. |

Potential Applications in Research and Drug Development

While specific applications for ZnS derived from zinc sulfite are yet to be established, they are expected to be similar to those of conventionally synthesized ZnS nanoparticles, with potential enhancements due to unique properties.

-

Photocatalysis: ZnS is a known photocatalyst for the degradation of organic pollutants and for hydrogen production[14][15]. The unique morphology or defect structure of ZnS from a sulfite precursor could influence its photocatalytic activity.

-

Bioimaging: Due to their photoluminescence and low toxicity, ZnS quantum dots are promising probes for bioimaging[16][17]. The surface chemistry of nanoparticles derived from a sulfite precursor might offer advantages for bioconjugation.

-

Drug Delivery: The porous nature of some nanoparticle agglomerates can be exploited for loading and releasing drugs. The synthesis method can be tailored to control this porosity[16].

Safety and Handling

-

This compound: Handle with standard laboratory safety practices, including wearing gloves and safety glasses. Avoid inhalation of dust[13][18][19].

-

Hydrogen Sulfide: Extremely toxic and flammable gas. All work with H₂S must be conducted in a certified fume hood with a functioning H₂S sensor. A self-contained breathing apparatus should be available for emergencies[20].

-

Solvents: Ethanol is flammable. Ethylene glycol is harmful if swallowed. Handle all solvents in a well-ventilated area.

-

Autoclaves: High-pressure vessels must be used according to the manufacturer's instructions to avoid the risk of explosion.

Conclusion

The use of this compound as a precursor for zinc sulfide nanomaterials represents a novel and underexplored synthetic route. The protocols outlined in this application note provide a scientifically sound starting point for researchers interested in exploring this new frontier. The potential for discovering new morphologies and properties of ZnS through this method is significant, and we encourage the scientific community to investigate and build upon these foundational concepts.

References

-

Dalton Transactions. (2021). Nanoparticle transformation from ZnO to ZnS through anion exchange with di-tert-butyl disulphide. RSC Publishing. [Link]

-

Journal of Nanostructures. (n.d.). Fabrication and Characterization of Zinc Sulfide Nanoparticles and Nanocomposites Prepared via a Simple Chemical Precipitation Method. [Link]

-

ACS Publications. (n.d.). In-Depth Study of ZnS Nanoparticle Surface Properties with a Combined Experimental and Theoretical Approach. The Journal of Physical Chemistry C. [Link]

-

ACS Publications. (2018). Synthesis and Luminescent Modulation of ZnS Crystallite by a Hydrothermal Method. ACS Omega. [Link]

-

Cambridge Core. (2018). Solvothermal synthesis of manganese sulfides and control of their phase and morphology. Journal of Materials Research. [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of Zinc Sulfide Nanostructure by Sol Gel Method. [Link]

-

SciELO México. (n.d.). Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties. [Link]

-

ScholarWorks @ UTRGV. (2023). The Application of Transition Metal Sulfide Nanomaterials and Their Composite Nanomaterials in the Electrocatalytic Reduction of. [Link]

-

Idaho National Laboratory. (n.d.). Synthesis Methods for Nanoparticle Morphology Control in Energy Applications. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and Characterization of ZnS Nanoparticles by Chemical Co-precipitation Method. [Link]

-

ResearchGate. (n.d.). Synthesis of Metal Sulfides from a Deep Eutectic Solvent Precursor (DESP). [Link]

-

MDPI. (n.d.). Syntheses, Properties, and Applications of ZnS-Based Nanomaterials. [Link]

-

Eurasian Chemical Communications. (n.d.). Hydrothermal synthesis and characterization of zinc sulfide nanoparticles. [Link]

-

OMICS International. (n.d.). Hydrothermal synthesis and characterization of ZnS nanoparticles. [Link]

-

Royal Society of Chemistry. (2014). Chapter 7: The Use of Single-Source Precursors in Nanoparticle Synthesis. [Link]

-

MDPI. (n.d.). Hydrothermal Synthesis of Nanoclusters of ZnS Comprised on Nanowires. [Link]

-

Semantic Scholar. (2021). Synthesis and Characterization of ZnS Nanoparticles by Chemical Precipitation Method. [Link]

-

mocedes.org. (n.d.). Review: Synthesis of Zinc Sulfide Nanoparticles by Various Methods. [Link]

-

ResearchGate. (n.d.). Synthesis of visible light responsive ZnO–ZnS/C photocatalyst by simple carbothermal reduction. [Link]

-

National Institutes of Health. (2021). Engineering of bioactive metal sulfide nanomaterials for cancer therapy. [Link]

-

RSC Publishing. (n.d.). Evaluation of zinc sulfide heterostructures as catalysts for the transformation of CO 2 into valuable chemicals and clean energy generation. [Link]

-

ResearchGate. (2016). Synthesis of Zinc Sulfide Nanostructures with Different Sulfur Sources via Mild Hydrothermal Route: Investigation of Crystal Phase and Morphology. [Link]

-

RSC Publishing. (n.d.). Insight into nanocrystal synthesis: from precursor decomposition to combustion. [Link]

-

ResearchGate. (n.d.). Synthesis of ZnS nanoparticles by solid-liquid chemical reaction with ZnO and Na2S under ultrasonic. [Link]

-

Prayogik Rasayan. (2023). Biomedical applications of zinc sulfide nanoparticles. [Link]

-

MDPI. (2022). Preparation, Properties, and Characterization of ZnS Nanoparticles. [Link]

-

RSC Publishing. (n.d.). Kinetic Control over Morphology of Nanoporous Graphene on Surface. [Link]

-

ResearchGate. (2024). (PDF) Syntheses, Properties, and Applications of ZnS-Based Nanomaterials. [Link]

-

Alta Aesar. (n.d.). Zinc sulfide. [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). THE PREPARATION AND APPLICATION OF ZINC SULFIDE AS PHOTOCATALYST FOR WATER REMEDIATION: A MINI REVIEW. [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet ZINC SULFIDE. [Link]

-

RSC Publishing. (2014). Synthesis, structural characterization and photocatalytic application of ZnO@ZnS core–shell nanoparticles. [Link]

-

National Institutes of Health. (n.d.). Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges. [Link]

-

MDPI. (n.d.). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. [Link]

-

National Institutes of Health. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. [Link]

-

National Institutes of Health. (2023). Biosynthesis of Nanoparticles from Various Biological Sources and Its Biomedical Applications. [Link]

-

Airgas. (n.d.). Hydrogen Sulfide - SAFETY DATA SHEET. [Link]

-

YouTube. (2020). Synthesis of zinc sulfide (glow-in-the-dark). [Link]

-

ResearchGate. (n.d.). (PDF) Preparation of ZnS nanoparticles by hydrothermal method. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Insight into nanocrystal synthesis: from precursor decomposition to combustion - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05222A [pubs.rsc.org]

- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 4. Nanoparticle transformation from ZnO to ZnS through anion exchange with di-tert-butyl disulphide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Engineering of bioactive metal sulfide nanomaterials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties [scielo.org.mx]

- 10. Solvothermal synthesis of manganese sulfides and control of their phase and morphology | Journal of Materials Research | Cambridge Core [cambridge.org]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. divyarasayan.org [divyarasayan.org]

- 17. researchgate.net [researchgate.net]

- 18. louisville.edu [louisville.edu]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. airgas.com [airgas.com]

Application Note: A Robust Protocol for the Hydrothermal Synthesis of Zinc Sulfide (ZnS) Nanoparticles from Zinc Sulfite Dihydrate (ZnSO₃·2H₂O)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Zinc Sulfide (ZnS) is a prominent II-VI semiconductor compound valued for its wide band gap (3.5-3.9 eV), high refractive index, and excellent photoluminescence properties.[1][2] These characteristics make ZnS nanoparticles highly desirable for a range of advanced applications, including photocatalysis for environmental remediation, bio-imaging, drug delivery systems, and optoelectronic devices like LEDs and solar cells.[3][4][5][6][7][8]